1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid
Overview
Description
“1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid” is a chemical compound with the CAS Number: 1260780-99-1 . It has a molecular weight of 248.18 . The compound is in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H8F4O2/c12-8-4-6 (10 (1-2-10)9 (16)17)3-7 (5-8)11 (13,14)15/h3-5H,1-2H2, (H,16,17) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder . Its storage temperature and other physical properties are not specified in the search results.Scientific Research Applications
Environmental Impact and Degradation
- Environmental Persistence of Fluorinated Compounds : Studies have shown that fluorinated alternatives to long-chain perfluoroalkyl carboxylic acids (PFCAs) and perfluoroalkane sulfonic acids (PFSAs) are used in various applications due to their stability and resistance to environmental degradation. However, the environmental releases, persistence, and human and biota exposure levels of these alternatives raise concerns about their safety and necessitate further research for risk assessment and management (Wang et al., 2013).
- Microbial Degradation of Polyfluoroalkyl Chemicals : The biodegradation of polyfluoroalkyl chemicals, which could include compounds like 1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid, is crucial for understanding their environmental fate. Research indicates that microbial processes can degrade non-fluorinated functionalities, leading to the formation of persistent PFCAs and PFSAs, highlighting the need for more studies on the biodegradability of fluorinated alternatives (Liu & Avendaño, 2013).
Chemical Synthesis and Application
- Fluoroalkylation Reactions in Aqueous Media : The development of methods for fluoroalkylation, including the introduction of trifluoromethyl groups into organic molecules, has been explored for creating pharmaceuticals, agrochemicals, and functional materials. These reactions highlight the role of fluorinated compounds in enhancing the properties of organic molecules under environmentally friendly conditions (Song et al., 2018).
Safety and Hazards
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various enzymes and receptors in the body .
Mode of Action
It is known that the presence of a trifluoromethyl group can enhance the potency of a compound towards its target .
Biochemical Pathways
Compounds with similar structures have been known to participate in various biochemical reactions, including suzuki–miyaura coupling .
Result of Action
Compounds with similar structures have been known to exhibit various biological activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid . These factors could include pH, temperature, and the presence of other compounds.
properties
IUPAC Name |
1-[3-fluoro-5-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F4O2/c12-8-4-6(10(1-2-10)9(16)17)3-7(5-8)11(13,14)15/h3-5H,1-2H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHHHXFUMRLHTJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC(=CC(=C2)F)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801160201 | |
Record name | Cyclopropanecarboxylic acid, 1-[3-fluoro-5-(trifluoromethyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801160201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1260780-99-1 | |
Record name | Cyclopropanecarboxylic acid, 1-[3-fluoro-5-(trifluoromethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1260780-99-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclopropanecarboxylic acid, 1-[3-fluoro-5-(trifluoromethyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801160201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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